molecular formula C21H24N2O4 B11009464 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide

Cat. No.: B11009464
M. Wt: 368.4 g/mol
InChI Key: TWOAMTYIZFIABX-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide is a complex organic compound with a molecular formula of C20H24N2O4. This compound is known for its unique structure, which combines a dimethoxyphenyl group with an indole moiety, linked through an acetamide bridge. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3,4-dimethoxyphenethylamine and 1-methylindole-4-carboxylic acid. These intermediates are then coupled using reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide is unique due to its combination of a dimethoxyphenyl group and an indole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methylindol-4-yl)oxyacetamide

InChI

InChI=1S/C21H24N2O4/c1-23-12-10-16-17(23)5-4-6-18(16)27-14-21(24)22-11-9-15-7-8-19(25-2)20(13-15)26-3/h4-8,10,12-13H,9,11,14H2,1-3H3,(H,22,24)

InChI Key

TWOAMTYIZFIABX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC=C2OCC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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